N-(2-Chlorobenzyl)-2-butanamine hydrochloride
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Overview
Description
N-(2-Chlorobenzyl)-2-butanamine hydrochloride: is a chemical compound that belongs to the class of organic compounds known as benzylamines. It is characterized by the presence of a benzyl group attached to an amine group, with a chlorine atom substituted at the second position of the benzyl ring. This compound is often used in various chemical and pharmaceutical applications due to its unique structural properties.
Mechanism of Action
- Without ADP binding to the platelet surface, fibrinogen does not bind , preventing platelets from sticking to each other .
- Downstream effects include reduced clot formation and prevention of stroke and coronary stent occlusions .
- This prevents the formation of blood clots, especially in patients with a history of strokes or coronary stents .
Target of Action
Mode of Action
Biochemical Pathways
Pharmacokinetics
Result of Action
Action Environment
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of N-(2-Chlorobenzyl)-2-butanamine hydrochloride typically involves the reaction of 2-chlorobenzyl chloride with 2-butanamine in the presence of a base such as sodium hydroxide. The reaction is carried out in an organic solvent like ethanol or methanol under reflux conditions. The resulting product is then treated with hydrochloric acid to form the hydrochloride salt.
Industrial Production Methods: In an industrial setting, the production of this compound may involve the use of continuous flow reactors to optimize the reaction conditions and improve yield. The process may also include purification steps such as recrystallization or chromatography to ensure the purity of the final product.
Chemical Reactions Analysis
Types of Reactions: N-(2-Chlorobenzyl)-2-butanamine hydrochloride can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or aldehydes.
Reduction: Reduction reactions can convert the compound into its corresponding amine or alcohol derivatives.
Substitution: The chlorine atom in the benzyl ring can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.
Substitution: Nucleophiles like sodium methoxide (NaOCH3) or potassium cyanide (KCN) can be used for substitution reactions.
Major Products Formed:
Oxidation: Formation of ketones or aldehydes.
Reduction: Formation of amines or alcohols.
Substitution: Formation of substituted benzylamines with different functional groups.
Scientific Research Applications
Chemistry: N-(2-Chlorobenzyl)-2-butanamine hydrochloride is used as an intermediate in the synthesis of various organic compounds. It serves as a building block for the preparation of more complex molecules in organic synthesis.
Biology: In biological research, this compound is used to study the effects of benzylamine derivatives on biological systems. It can be used in assays to investigate enzyme inhibition or receptor binding.
Medicine: The compound has potential applications in medicinal chemistry for the development of new therapeutic agents. It may be explored for its pharmacological properties and potential use in drug design.
Industry: In the industrial sector, this compound is used in the production of specialty chemicals and as a precursor for the synthesis of agrochemicals and pharmaceuticals.
Comparison with Similar Compounds
- N-(2-Chlorobenzyl)-1-butanamine hydrochloride
- N-(2-Chlorobenzyl)-3-butanamine hydrochloride
- N-(2-Chlorobenzyl)-4-butanamine hydrochloride
Comparison: N-(2-Chlorobenzyl)-2-butanamine hydrochloride is unique due to the position of the butanamine group, which influences its chemical reactivity and biological activity. Compared to its analogs, it may exhibit different pharmacokinetic and pharmacodynamic properties, making it suitable for specific applications in research and industry.
Properties
IUPAC Name |
N-[(2-chlorophenyl)methyl]butan-2-amine;hydrochloride |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H16ClN.ClH/c1-3-9(2)13-8-10-6-4-5-7-11(10)12;/h4-7,9,13H,3,8H2,1-2H3;1H |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NRYYEXPSHPVLKU-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(C)NCC1=CC=CC=C1Cl.Cl |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H17Cl2N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70586402 |
Source
|
Record name | N-[(2-Chlorophenyl)methyl]butan-2-amine--hydrogen chloride (1/1) | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70586402 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
234.16 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1049773-97-8 |
Source
|
Record name | N-[(2-Chlorophenyl)methyl]butan-2-amine--hydrogen chloride (1/1) | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70586402 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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